molecular formula C9H11N5O B2935375 3-(Benzotriazol-1-yl)propanehydrazide CAS No. 194934-34-4

3-(Benzotriazol-1-yl)propanehydrazide

Cat. No.: B2935375
CAS No.: 194934-34-4
M. Wt: 205.221
InChI Key: OYDIPGBEMNGVDQ-UHFFFAOYSA-N
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Description

3-(Benzotriazol-1-yl)propanehydrazide is an organic compound with the molecular formula C₉H₁₁N₅O and a molecular weight of 205.221 g/mol. This compound is part of the benzotriazole family, which is known for its versatility in synthetic chemistry and its applications in various fields such as medicinal chemistry, material science, and industrial processes .

Preparation Methods

The synthesis of 3-(Benzotriazol-1-yl)propanehydrazide typically involves the reaction of benzotriazole with a suitable hydrazide precursor. One common method includes the condensation of 1-cyanoalkylbenzotriazoles with hydrazine hydrate, followed by deamination with sodium nitrite . This method is advantageous due to the stability and reactivity of benzotriazole, which can be easily introduced into the molecule and removed after the reaction sequence .

Chemical Reactions Analysis

3-(Benzotriazol-1-yl)propanehydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(Benzotriazol-1-yl)propanehydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds and as a catalyst in organic reactions.

    Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and protein binding.

    Medicine: Benzotriazole derivatives, including this compound, have been explored for their anticancer, antifungal, antibacterial, and antiviral activities.

    Industry: It is used in the production of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-(Benzotriazol-1-yl)propanehydrazide involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking . These interactions enable the compound to bind with enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

3-(Benzotriazol-1-yl)propanehydrazide can be compared with other benzotriazole derivatives such as:

    3-(1H-Benzotriazol-1-yl)-1-(4-methoxyphenyl)-1-oxopropan-2-yl benzoate: Known for its anticancer properties.

    1-(1H-Benzotriazol-1-yl)-3-chloroacetone: Used in the synthesis of various heterocyclic compounds.

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in diverse fields.

Properties

IUPAC Name

3-(benzotriazol-1-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c10-11-9(15)5-6-14-8-4-2-1-3-7(8)12-13-14/h1-4H,5-6,10H2,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDIPGBEMNGVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328103
Record name 3-(benzotriazol-1-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665521
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

194934-34-4
Record name 3-(benzotriazol-1-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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